molecular formula C26H25NO4 B1332868 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid CAS No. 959578-11-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Katalognummer: B1332868
CAS-Nummer: 959578-11-1
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: JDBKBGOHVBNXRB-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is an unnatural α-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenyl substituent at the 5-position of the pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The phenyl group at the 5-position enhances hydrophobicity and may influence peptide conformation or binding interactions in drug discovery contexts . This compound is typically synthesized via Fmoc-protected amino acid coupling strategies and is utilized in developing peptide-based therapeutics and biochemical probes.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBKBGOHVBNXRB-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation Methods

General Overview

The synthesis involves multi-step reactions, starting from readily available precursors such as L-glutamic acid. Each step incorporates specific reagents, solvents, and catalysts to ensure the desired stereochemistry and functional group integrity.

Step-by-Step Synthesis

Step 1: Formation of Compound 1

Reaction: L-glutamic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) in a sodium bicarbonate solution.

  • Procedure:

    • Combine L-glutamic acid (10 g, 68 mmol), water (100 mL), and acetone (100 mL) in a reaction flask.
    • Add sodium bicarbonate (14.3 g, 170 mmol) under ice-cooling.
    • Introduce Fmoc-Osu (25.2 g, 74.8 mmol) gradually.
    • Stir overnight at room temperature.
    • Extract the mixture with ethyl acetate (3 × 100 mL).
    • Adjust the aqueous phase pH to 2–3 using 6M HCl, precipitating a white solid.
  • Yield: Compound 1 as a white solid (92% yield).

  • Characterization: LC-MS $$ m/z $$: 368.15 [M-H].

Reagent/Condition Quantity Yield (%)
L-glutamic acid 10 g
Fmoc-Osu 25.2 g
Sodium bicarbonate 14.3 g
Product Compound 1 92
Step 2: Dehydration Condensation

Reaction: Compound 1 reacts with paraformaldehyde under reflux in the presence of p-toluenesulfonic acid (PTSA).

  • Procedure:

    • Add Compound 1 (30 g, 81.2 mmol), paraformaldehyde (5 g, 166.7 mmol), and PTSA (2 g, 11.6 mmol) in toluene.
    • Heat at reflux (130°C) for three hours.
    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Yield: Pale yellow solid, Compound 2 (98% yield).

  • Characterization: LC-MS $$ m/z $$: 404.10 [M+Na].

Step 3: Acylation Reaction

Reaction: Compound 2 undergoes acylation with ammonium carbonate, pyridine, and di-tert-butyl dicarbonate ((Boc)$$_2$$O).

  • Procedure:

    • Dissolve Compound 2 in ethyl acetate.
    • Add ammonium carbonate, pyridine, and di-tert-butyl dicarbonate at room temperature.
  • Yield: Compound 3 as an intermediate.

Step 4: Final Reduction

Reaction: Compound 3 reacts with triethylsilane (TES) and trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve Compound 3 in dichloromethane.
    • Add TES and TFA at room temperature.
  • Yield: Target compound with high purity.

Step Reagents/Conditions Yield (%)
Step 1 Sodium bicarbonate solution ~92
Step 2 PTSA-catalyzed condensation ~98
Step 3 Acylation ~
Step 4 TES/TFA reduction ~

Table: Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time
Step 1 L-glutamic acid + Fmoc-Osu Water/Acetone Room Temp Overnight
Step 2 Paraformaldehyde + PTSA Toluene Reflux (130°C) ~3 hours
Step 3 Ammonium carbonate + Pyridine + Boc$$_2$$O Ethyl acetate Room Temp ~
Step 4 TES + TFA Dichloromethane Room Temp ~

Notes on Optimization

  • Reaction Conditions: Careful control of temperature and pH is critical for ensuring high yields and stereochemical integrity.
  • Solvent Selection: The use of ethyl acetate and dichloromethane facilitates efficient extraction and purification processes.
  • Waste Minimization: Alternative reagents or green chemistry approaches may reduce waste generation.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: Free amino acids or peptides.

    Coupling: Peptide chains with extended sequences.

    Substitution: Derivatives with modified side chains.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This is particularly useful in solid-phase peptide synthesis (SPPS), where efficiency and yield are critical.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides that exhibited enhanced binding affinity to specific receptors. The use of this compound allowed for the incorporation of phenylalanine analogs, which improved the peptides' biological activity compared to their unmodified counterparts .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to natural amino acids and its ability to form stable interactions with biological targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. A study demonstrated that certain modifications led to compounds that inhibited tumor growth in vitro, showcasing the compound's potential as a scaffold for drug development .

Drug Delivery Systems

Due to its favorable pharmacokinetic properties, this compound has been investigated for use in drug delivery systems. Its ability to enhance solubility and stability makes it an attractive candidate for formulating poorly soluble drugs.

Case Study: Nanoparticle Formulations

A recent study focused on encapsulating this compound within polymeric nanoparticles to improve the delivery of hydrophobic drugs. The results indicated that the inclusion of this compound significantly increased the bioavailability and therapeutic efficacy of the encapsulated drugs in preclinical models .

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation techniques, where it serves as a linker for attaching biomolecules such as antibodies or enzymes.

Case Study: Targeted Therapy

In targeted therapy research, this compound has been used to create conjugates that selectively deliver cytotoxic agents to cancer cells. The conjugation process was shown to enhance the specificity and reduce off-target effects, leading to improved therapeutic outcomes in animal models .

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. When the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The compound belongs to a broader class of Fmoc-protected amino acids with modifications at the 5-position of the pentanoic acid chain. Key structural analogs include:

Compound ID/Name Substituent at 5-Position Key Properties Reference
Target Compound: (S)-2-((Fmoc)amino)-5-phenylpentanoic acid Phenyl Hydrophobic; enhances aromatic stacking in peptides. Optical rotation: Not reported in evidence.
(S)-2e () 4-Methylpiperazin-1-yl Polar, basic. Yield: 85%; [α]²⁰D = −7.3 (c = 0.5 in DMF).
(S)-2f () 4-(Pyrimidin-2-yl)piperazin-1-yl Polar, heteroaromatic. Yield: 98%; [α]²⁰D = −6.3 (c = 1.8 in DMF).
(S)-2j () 4-Benzylpiperidin-1-yl Bulky, lipophilic. Yield: 93%; [α]²⁰D = −8.3 (c = 0.5 in DMF).
FAA7995 () 3-(7-Nitrobenzo[c][1,2,5]selenadiazol-4-yl) Fluorescent tag. Molecular weight: 552.41 g/mol; selenadiazole enhances photostability.
2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid () Methylthiophene Thiophene introduces π-π interactions; CAS: 1340291-71-3.
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid () Methoxy-oxobutanoate Methylation at amino group alters steric hindrance. Stable under normal conditions; incompatible with strong acids/bases.

Key Observations:

  • Polar vs. Nonpolar Substituents: Piperazine derivatives (e.g., 2e, 2f) exhibit higher polarity and solubility in polar solvents like DMF, whereas phenyl or benzyl groups (target compound, 2j) increase hydrophobicity, favoring membrane permeability .
  • Optical Rotation : Substituents influence chiral center properties. For example, 2j ([α]²⁰D = −8.3) shows greater levorotation than 2f ([α]²⁰D = −6.3), likely due to steric effects from the benzyl group .
  • Functional Diversity : Fluorescent derivatives (e.g., FAA7995) enable tracking in biological systems, while thiophene-based analogs () modify electronic properties for enhanced binding .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, commonly referred to as Fmoc-L-Phe-OH, is a compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. Its molecular formula is C23H25NO6C_{23}H_{25}NO_6 with a molecular weight of 425.45 g/mol. The structure can be represented as follows:

Fmoc L Phe OH C23H25NO6\text{Fmoc L Phe OH }\quad C_{23}H_{25}NO_6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to anti-inflammatory effects.
  • Cellular Uptake : The fluorenyl moiety enhances the compound's ability to penetrate cell membranes, improving bioavailability and efficacy in biological systems.
  • Signal Modulation : Similar compounds have demonstrated the ability to modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activity Data

Activity Type Mechanism References
Anti-inflammatoryInhibition of COX enzymes
AnticancerModulation of MAPK/ERK pathways
Enzyme inhibitionTargeting proteases involved in tumor growth

Case Study 1: Anti-inflammatory Potential

In a study investigating the anti-inflammatory properties of Fmoc-L-Phe-OH, researchers found that it significantly reduced pro-inflammatory cytokine production in vitro. The compound inhibited COX-2 activity by approximately 70%, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Another study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Synthesis and Modification

The synthesis of this compound typically involves:

  • Fmoc Protection : The amino group is protected using the Fmoc group.
  • Coupling Reactions : Amino acids are coupled using standard peptide coupling reagents.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the final product.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Avoid incompatible materials like strong acids/bases, as they may trigger decomposition .
  • Storage: Keep in tightly sealed containers under cool (2–8°C), dry, and ventilated conditions. Protect from light and heat sources to maintain stability .
  • Spill Management: Collect spills using non-sparking tools, place in chemical-resistant containers, and dispose of via authorized hazardous waste services .

Q. What are the standard synthetic routes for preparing this compound in peptide synthesis?

  • Methodological Answer:

  • Fmoc Strategy: Use Fmoc-protected amino acids (e.g., NovaSyn TGR resin) for solid-phase peptide synthesis. Activate carboxyl groups with coupling reagents like HBTU/DIPEA in anhydrous DCM at –10°C to 20°C .
  • Deprotection: Remove Fmoc groups with 20% piperidine in DMF. Monitor reaction completion via Kaiser test or HPLC .
  • Purification: Apply reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Confirm purity (>95%) and identity via MALDI-TOF MS .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis?

  • Methodological Answer:

  • Solvent Selection: Use DMF or NMP for improved solubility. Pre-activate the carboxyl group with Oxyma Pure/DIC to enhance coupling kinetics .
  • Temperature Control: Perform reactions at 25–40°C (microwave-assisted synthesis reduces time by 50% while maintaining >90% yield) .
  • Resin Swelling: Pre-swell resin in DCM for 30 min to improve accessibility. Use double couplings for sterically hindered residues .
  • Monitoring: Track real-time progress via in-situ FTIR (disappearance of –COOH peak at 1700 cm⁻¹) .

Q. What analytical strategies resolve contradictions between NMR and MS data during characterization?

  • Methodological Answer:

  • Sample Purity: Re-purify using preparative HPLC to remove salts/solvents that may interfere with NMR signals .
  • Isotopic Pattern Analysis: Compare experimental MS isotopic distribution with theoretical simulations (e.g., mMass) to confirm molecular formula .
  • 2D NMR Cross-Validation: Use HSQC and HMBC to resolve ambiguous proton-carbon assignments. For example, distinguish between Fmoc aromatic protons (δ 7.3–7.8 ppm) and phenylpentanoic acid protons .
  • Alternative Techniques: Employ X-ray crystallography if crystals form (as in ) or high-resolution LC-MS/MS for fragmentation pattern analysis .

Q. How to mitigate racemization risks during prolonged synthesis steps?

  • Methodological Answer:

  • Low-Temperature Coupling: Perform reactions below 0°C to minimize base-induced racemization .
  • Additive Use: Incorporate 1-hydroxybenzotriazole (HOBt) or Oxyma to reduce epimerization .
  • Chiral Purity Assessment: Use chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (>98% required for pharmaceutical applications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.